

# Benzo[c]chrysene extraction from particulate matter

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## Compound of Interest

Compound Name: Benzo[c]chrysene

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An Application Note on the Extraction and Quantification of **Benzo[c]chrysene** from Particulate Matter

## Introduction

**Benzo[c]chrysene** is a polycyclic aromatic hydrocarbon (PAH) formed from the incomplete combustion of organic materials.<sup>[1]</sup> It is found adsorbed to atmospheric particulate matter and is of significant concern to researchers and public health officials due to its carcinogenic properties.<sup>[2]</sup> Accurate quantification of **Benzo[c]chrysene** in environmental samples is crucial for assessing human exposure and for toxicological studies. This application note provides detailed protocols for the extraction of **Benzo[c]chrysene** from particulate matter collected on filters, followed by sample cleanup and analysis. The methodologies are designed for researchers in environmental science, toxicology, and drug development.

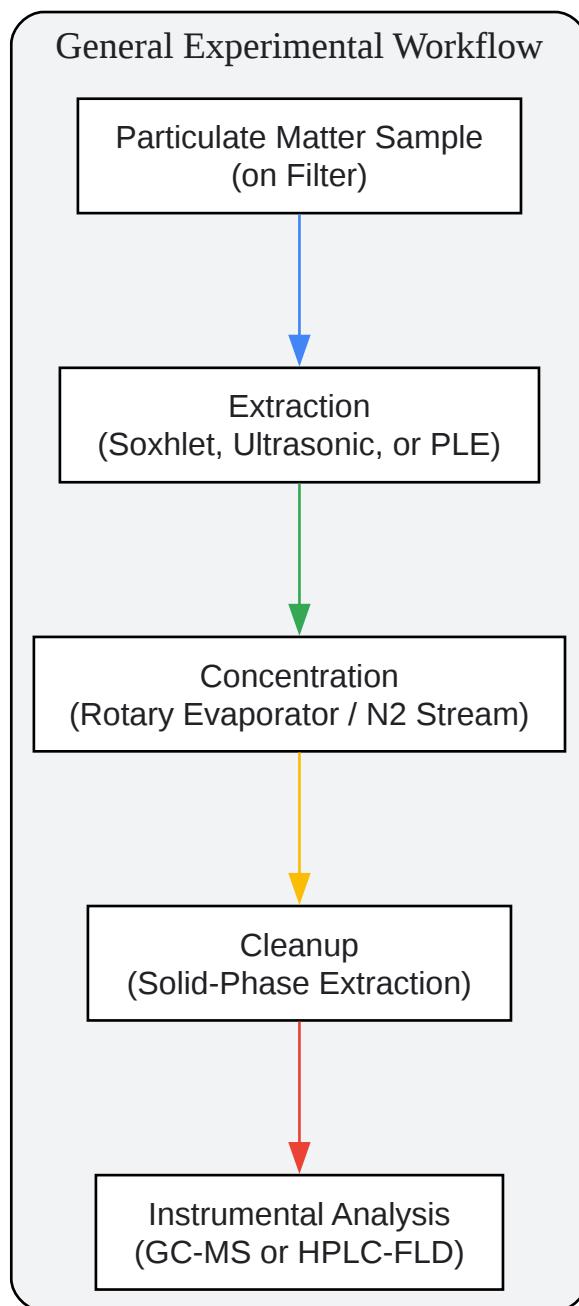
## Extraction Methodologies Overview

Several methods have been established for the extraction of PAHs from particulate matter, each with distinct advantages regarding efficiency, solvent consumption, and time.<sup>[3]</sup> The most common techniques include Soxhlet extraction, Ultrasonic Liquid Extraction (ULE), and Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE).<sup>[3][4]</sup>

- Soxhlet Extraction: A classical and robust method that uses continuous solvent reflux. While often considered a benchmark, it is time-consuming (10-24 hours) and requires large volumes of solvent.<sup>[3][5]</sup>

- Ultrasonic Liquid Extraction (ULE): Utilizes ultrasonic waves to disrupt the sample matrix and enhance solvent penetration. It is significantly faster than Soxhlet extraction and uses less solvent.[3][6]
- Pressurized Liquid Extraction (PLE/ASE): Employs elevated temperatures and pressures to increase the efficiency and speed of the extraction process. This method is very rapid (under 30 minutes) and has the lowest solvent consumption.[4][7]

The general workflow for the analysis involves sample collection, extraction, a cleanup step to remove interfering compounds, and finally, instrumental analysis.



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Caption: General workflow for **Benzo[c]chrysene** analysis from particulate matter.

## Data Presentation: Comparison of Extraction Methods

The choice of extraction method and solvent significantly impacts recovery rates and analytical outcomes. The following tables summarize quantitative data from comparative studies on PAH extraction.

Table 1: Comparison of Extraction Method Efficiency for PAHs

Method	Solvent	Average Recovery (%)	Extraction Time	Solvent Volume	Reference
Pressurized Liquid Extraction (PLE)	Dichloromethane (DCM)	>90%	~25 min	~30 mL	[4][7]
Soxhlet Extraction	Dichloromethane (DCM)	~85%	24 hours	300 mL	[6]
Ultrasonic Liquid Extraction (ULE)	Dichloromethane (DCM)	72-108%	~34 min	50 mL	[6][8]
Ultrasonic Liquid Extraction (ULE)	n-hexane:petroleum ether (1:1)	66-90%	45 min (3x15 min)	75 mL (3x25 mL)	[9]

Note: Recovery data is often reported for a suite of 16 EPA priority PAHs, as data specific to only **Benzo[c]chrysene** is limited. The trends are generally applicable across high molecular weight PAHs.

Table 2: Recovery Rates for Specific PAHs using Optimized Ultrasonic Extraction

Compound	Solvent: Dichloromethane (%)	Solvent: n-hexane:petroleum ether (1:1) (%)
Phenanthrene-d10 (surrogate)	83 ± 1	Not Reported
Chrysene-d12 (surrogate)	89 ± 1	Not Reported
Benzo[a]anthracene	High recovery (>80%)	80 ± 5
Chrysene	High recovery (>80%)	82 ± 4
Benzo[b]fluoranthene	High recovery (>80%)	85 ± 3
Benzo[k]fluoranthene	High recovery (>80%)	90 ± 4
Benzo[a]pyrene	High recovery (>80%)	88 ± 4

Source: Adapted from references[8][9].

## Experimental Protocols

The following are detailed protocols for the extraction and analysis of **Benzo[c]chrysene**.

### Protocol 1: Sample Collection and Preparation

- Sample Collection: Use a high-volume air sampler to draw a known volume of air (e.g., 350 m<sup>3</sup>) through a quartz or glass fiber filter over a 24-hour period.[7][10]
- Filter Handling: Before and after sampling, equilibrate filters in a desiccator for 48 hours and weigh them to determine the collected particulate mass.[8]
- Storage: Immediately after sampling, fold the filter with the particulate side inwards, wrap it in aluminum foil to prevent photodegradation, and store it at -20°C until extraction.[11][12]
- Preparation for Extraction: Prior to extraction, cut the filter into small pieces (e.g., 0.25 cm<sup>2</sup>) and place them into the extraction vessel.[6][13]

### Protocol 2: Extraction Procedures

This protocol is optimized for speed and reduced solvent usage.[6][8]

- Place the cut filter pieces into a 50 mL glass centrifuge tube.
- Add 20 mL of dichloromethane (DCM).
- Add an internal standard mix (e.g., containing Chrysene-d12) for recovery quantification.[9]
- Place the tube in an ultrasonic bath and sonicate for 34 minutes.[6]
- Centrifuge the sample at 2000 rpm for 10 minutes to pellet the filter material.
- Decant the supernatant into a clean evaporating flask.
- Repeat the extraction on the filter residue two more times with 15 mL of DCM each time, combining all supernatants.
- Concentrate the combined extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

This is the traditional reference method.[6][13]

- Place the cut filter pieces into a cellulose extraction thimble.
- Add an internal standard mix to the thimble.
- Place the thimble into the body of a Soxhlet apparatus.
- Add 250-300 mL of DCM or a toluene/methanol mixture to the round-bottom flask.[4][6]
- Assemble the apparatus and heat the solvent to reflux.
- Allow the extraction to proceed for 16-24 hours (approximately 5 cycles per hour).[10]
- After extraction, allow the apparatus to cool.
- Concentrate the extract to approximately 1 mL using a rotary evaporator.

This is the most rapid and solvent-efficient method.[3][7]

- Pack the cut filter pieces into an extraction cell.

- Add an internal standard mix directly to the cell.
- Place the cell in the ASE system.
- Set the extraction parameters:
  - Solvent: Dichloromethane (DCM) or a hexane:acetone (70:30) mixture.[4][7]
  - Temperature: 100-125°C.[3]
  - Pressure: 1500-2000 psi.[7]
  - Static Cycles: 2-3 cycles.[7]
  - Static Time: 5 minutes per cycle.[7]
- Collect the extract in a vial. The total extraction time is typically under 30 minutes.
- Concentrate the extract to 1 mL under a gentle stream of nitrogen if necessary.

## Protocol 3: Sample Cleanup using Solid-Phase Extraction (SPE)

Cleanup is essential to remove polar interferences that can affect chromatographic analysis. [14]

- Cartridge Conditioning: Condition a silica or C18 SPE cartridge by passing 3-5 mL of hexane through it.[14][15]
- Sample Loading: Transfer the 1 mL concentrated extract (solvent-exchanged to hexane if necessary) onto the top of the conditioned SPE cartridge.
- Elution: Elute the PAHs from the cartridge using a non-polar solvent like hexane or a hexane/DCM mixture. Polar interfering compounds will be retained on the silica.
- Collection: Collect the eluate containing the purified PAHs.

- Final Concentration: Evaporate the solvent and reconstitute the residue in a suitable solvent (e.g., acetonitrile or toluene) to a final volume of 1 mL for analysis.[12]

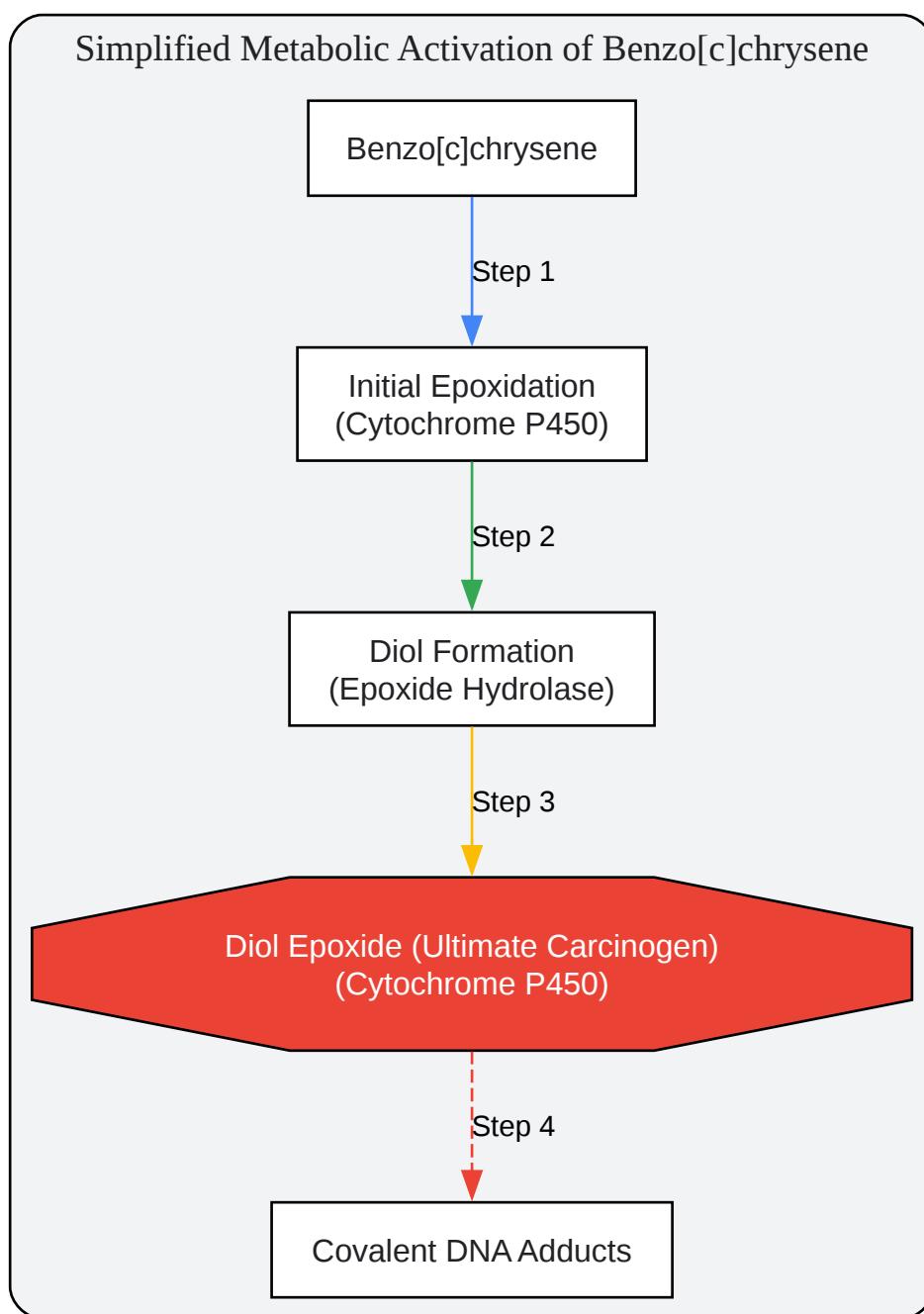
## Protocol 4: Instrumental Analysis by GC-MS

Gas chromatography coupled with mass spectrometry (GC-MS) is the preferred method for its high selectivity and sensitivity.[16][17]

- GC System: Agilent 8890 GC or equivalent.
- Column: Agilent J&W Select PAH (30 m × 0.25 mm × 0.15 µm) or DB-EUPAH column.[16][18]
- Injector: Pulsed splitless injection at 320°C.[16][18]
- Carrier Gas: Helium or Hydrogen at a constant flow.[16][19]
- Oven Program:
  - Initial temperature: 60°C, hold for 1 min.
  - Ramp 1: 40°C/min to 180°C.
  - Ramp 2: 3°C/min to 230°C.
  - Ramp 3: 6°C/min to 350°C, hold for 4 min.[18]
- MS System: Triple quadrupole mass spectrometer (MS/MS) or single quadrupole in Selected Ion Monitoring (SIM) mode.
- Ion Source: Electron Impact (EI) at 320-340°C.[16][18]
- Detection Mode: For high selectivity, use Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument. For SIM mode, monitor the molecular ion of **Benzo[c]chrysene** (m/z 278).[17][18]
- Quantification: Use a multi-point internal standard calibration curve with deuterated PAH standards (e.g., Chrysene-d12).[18]

## Metabolic Activation of Benzo[c]chrysene

For professionals in drug development and toxicology, understanding the metabolic fate of **Benzo[c]chrysene** is critical. Like many PAHs, its carcinogenicity is linked to its metabolic activation into reactive diol epoxides that can form covalent adducts with DNA.[1][2] **Benzo[c]chrysene** is unique as it possesses both a bay region and a fjord region, both of which can be metabolically activated.[1]



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Caption: Metabolic pathway of **Benzo[c]chrysene** to a carcinogenic DNA-binding agent.

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